molecular formula C7H7ClN2O2 B1355061 3-Chloro-2-methyl-4-nitroaniline CAS No. 64863-10-1

3-Chloro-2-methyl-4-nitroaniline

Cat. No.: B1355061
CAS No.: 64863-10-1
M. Wt: 186.59 g/mol
InChI Key: AKXKBXITZBLAAQ-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4-nitroaniline: is an organic compound with the molecular formula C₇H₇ClN₂O₂. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest in various chemical and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-4-nitroaniline typically involves the nitration of 3-chloro-2-methylaniline. The process can be summarized as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The process involves:

    Large-scale Reactors: Use of large reactors with precise temperature control to ensure consistent product quality.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance efficiency and yield.

    Purification: The crude product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in the presence of a suitable solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 3-Chloro-2-methyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 3-Chloro-2-methyl-4-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-2-methyl-4-nitroaniline is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: In the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-4-nitroaniline depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, altering their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-nitroaniline: Lacks the methyl group, which affects its reactivity and physical properties.

    2-Methyl-4-nitroaniline: Lacks the chlorine atom, resulting in different chemical behavior.

    4-Chloro-2-nitroaniline: The positions of the substituents are different, leading to variations in reactivity and applications.

Uniqueness

3-Chloro-2-methyl-4-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. This makes it particularly valuable in certain synthetic pathways and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-chloro-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKBXITZBLAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513789
Record name 3-Chloro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64863-10-1
Record name 3-Chloro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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